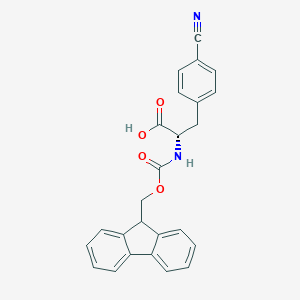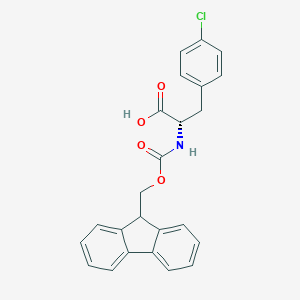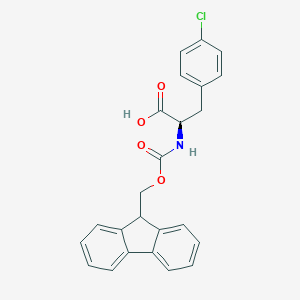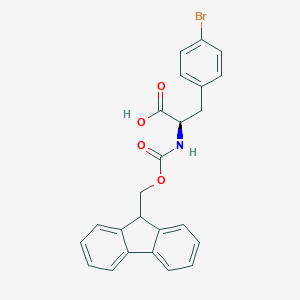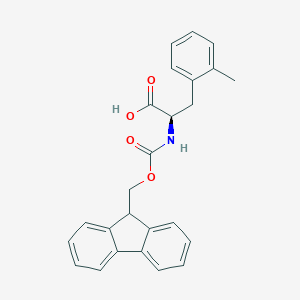
Fmoc-2-methyl-D-phenylalanine
货号 B557947
CAS 编号:
352351-63-4
分子量: 401.5 g/mol
InChI 键: GYFMRMRGTNDDAT-HSZRJFAPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
“Fmoc-2-methyl-D-phenylalanine” is a derivative of phenylalanine, an amino acid. It has a molecular formula of C25H23NO4 and a molecular weight of 401.45 . The Fmoc group (9-fluorenylmethoxycarbonyl) is a base-labile protecting group used in peptide synthesis .
Synthesis Analysis
The synthesis of Fmoc-2-methyl-D-phenylalanine involves the coupling of the tert-butyl ester of valine or glycine to Fmoc-protected phenylalanine by carbodiimide chemistry, followed by the elimination of the tert-butyl protecting group under acidic conditions .Molecular Structure Analysis
The molecular structure of Fmoc-2-methyl-D-phenylalanine is characterized by the presence of the Fmoc group, which improves the association of peptide building blocks due to its aromaticity . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups .Chemical Reactions Analysis
Fmoc-2-methyl-D-phenylalanine can form stable supramolecular hydrogels due to the formation of a supramolecular nanofiber . The gelation property and morphology of Fmoc-2-methyl-D-phenylalanine were compared to Fmoc-phenylalanine-glycine (Fmoc-FG), and it was found that Fmoc-2-methyl-D-phenylalanine exhibited a stiffer hydrogel at pH 7.4 .Physical And Chemical Properties Analysis
Fmoc-2-methyl-D-phenylalanine appears as a white to off-white powder . It has a melting point range of 180 - 195 °C .科学研究应用
-
Biofunctional Hydrogel Materials
- Field : Material Science
- Application Summary : Fmoc-dipeptides comprising α-methyl-L-phenylalanine have been used to fabricate various biofunctional hydrogel materials . These materials are created in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .
- Methods : The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .
- Results : The study found that these hydrogels have potential applications in various biofunctional materials .
-
Hybrid Material Preparation
- Field : Material Chemistry
- Application Summary : Fmoc-FF, a derivative of Fmoc-phenylalanine, has been used as a building block for the preparation of hybrid materials due to its capability to self-assemble into self-supporting hydrogels under physiological conditions .
- Methods : The structural properties of the resulting hydrogel, including mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, strictly depend on the experimental conditions used during the preparation .
- Results : These hybrid materials have potential applications in different fields, such as biomedical and industrial fields .
-
Understanding Self-Assembly
- Field : Physical Chemistry
- Application Summary : The self-assembly of Fmoc-phenylalanine into a gel formation has been studied . The study found that the collective action of different non-covalent interactions plays a role in making Fmoc-phenylalanine hydrogel .
- Methods : The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phenylalanine side chain, pH, and buffer ions in self-assembly of Fmoc-phenylalanine to gel formation is described .
- Results : The study found that the collective action of different non-covalent interactions play a role in making Fmoc-phenylalanine hydrogel .
-
Antibiofilm Activity
- Field : Microbiology
- Application Summary : Fmoc-phenylalanine has been studied for its antibiofilm activity against Gram-negative bacteria .
- Methods : The study involved incubating the bacteria with Fmoc-phenylalanine for 48 hours, after which unattached planktonic cells were decanted by inverting the plate and washed vigorously twice using 1X PBS .
- Results : The results of this study are not provided in the search results .
-
Peptide-Based Drug Delivery
- Field : Biomedical Engineering
- Application Summary : Fmoc-phenylalanine has been used in the development of peptide-based drug delivery systems . These systems take advantage of the self-assembling properties of Fmoc-phenylalanine to form hydrogels, which can then be loaded with therapeutic agents for controlled release .
- Methods : The drug delivery system is prepared by first forming the Fmoc-phenylalanine hydrogel, then loading the therapeutic agent into the hydrogel . The release of the therapeutic agent is controlled by the degradation of the hydrogel .
- Results : The study found that these drug delivery systems have potential applications in various biomedical fields .
安全和危害
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16-8-2-3-9-17(16)14-23(24(27)28)26-25(29)30-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFMRMRGTNDDAT-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427843 | |
| Record name | Fmoc-2-methyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-2-methyl-D-phenylalanine | |
CAS RN |
352351-63-4 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352351-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-2-methyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












